2-(5-phenyl-2H-tetrazol-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE is a synthetic organic compound that features a tetraazole ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE typically involves the following steps:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Coupling of the Rings: The final step involves coupling the tetraazole and pyrazole rings through an appropriate linker, such as an acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.
Reduction: Reduction reactions could target the tetraazole ring or the acetamide group.
Substitution: Both the phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl or pyrazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound or its derivatives exhibit bioactivity.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its potentially interesting chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
- N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide
- 2-(5-Phenyl-1H-tetrazol-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Uniqueness
What sets 2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ACETAMIDE apart from similar compounds is the specific combination of the tetraazole and pyrazole rings, which may confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H17N7O |
---|---|
Molekulargewicht |
311.34 g/mol |
IUPAC-Name |
2-(5-phenyltetrazol-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C15H17N7O/c1-10-14(11(2)21(3)18-10)16-13(23)9-22-19-15(17-20-22)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,16,23) |
InChI-Schlüssel |
RFUBPSMUFXQZKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.